6-Iodo-1-nitronaphthalene
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Overview
Description
6-Iodo-1-nitronaphthalene is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of an iodine atom and a nitro group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1-nitronaphthalene typically involves the iodination of 1-nitronaphthalene. The process can be carried out using iodine monochloride in the presence of sulfuric acid, which acts as a strong iodinating agent . The reaction conditions are carefully controlled to ensure high regioselectivity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-1-nitronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used under controlled conditions.
Major Products Formed:
Substitution: Formation of derivatives with different functional groups replacing the iodine atom.
Reduction: Formation of 6-Iodo-1-aminonaphthalene.
Oxidation: Formation of various oxidized derivatives of the nitro group.
Scientific Research Applications
6-Iodo-1-nitronaphthalene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Iodo-1-nitronaphthalene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The iodine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
1-Nitronaphthalene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodo-1-nitronaphthalene: Similar structure but with the iodine atom in a different position, leading to different reactivity and applications.
1,5-Dinitronaphthalene: Contains two nitro groups, making it more reactive in reduction and oxidation reactions.
Uniqueness: 6-Iodo-1-nitronaphthalene is unique due to the presence of both an iodine atom and a nitro group on the naphthalene ring. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C10H6INO2 |
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Molecular Weight |
299.06 g/mol |
IUPAC Name |
6-iodo-1-nitronaphthalene |
InChI |
InChI=1S/C10H6INO2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12(13)14/h1-6H |
InChI Key |
OGUAVNCBOWAOOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)I)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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